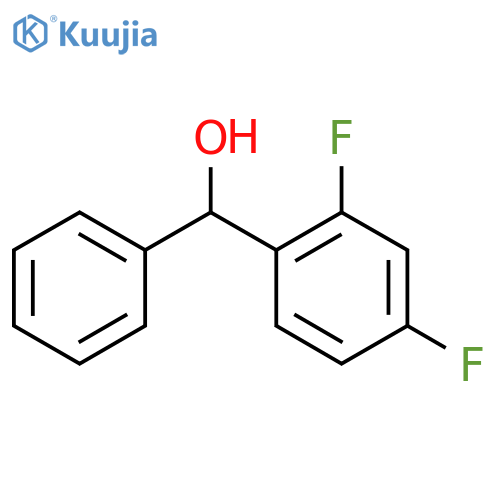

Cas no 182192-95-6 ((2,4-difluorophenyl)(phenyl)methanol)

(2,4-difluorophenyl)(phenyl)methanol 化学的及び物理的性質

名前と識別子

-

- (2,4-difluorophenyl)(phenyl)methanol

-

- インチ: 1S/C13H10F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H

- InChIKey: CKKGFFNOERNCKE-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=CC=1)(C1C=CC(F)=CC=1F)O

(2,4-difluorophenyl)(phenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB602704-5g |

(2,4-Difluorophenyl)(phenyl)methanol; . |

182192-95-6 | 5g |

€2218.40 | 2024-04-18 | ||

| abcr | AB602704-250mg |

(2,4-Difluorophenyl)(phenyl)methanol; . |

182192-95-6 | 250mg |

€355.80 | 2024-04-18 | ||

| abcr | AB602704-1g |

(2,4-Difluorophenyl)(phenyl)methanol; . |

182192-95-6 | 1g |

€659.60 | 2024-04-18 |

(2,4-difluorophenyl)(phenyl)methanol 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

(2,4-difluorophenyl)(phenyl)methanolに関する追加情報

182192-95-6および(2,4-difluorophenyl)(phenyl)methanolに関する最新研究動向

近年、化学生物医薬品分野において、CAS番号182192-95-6で識別される化合物およびその関連物質である(2,4-difluorophenyl)(phenyl)methanolに関する研究が活発に行われています。本化合物は、医薬品中間体としての潜在的な応用可能性から、多くの研究者の注目を集めています。

2023年に発表された最新の研究によると、(2,4-difluorophenyl)(phenyl)methanolは、特定の酵素阻害剤の合成において重要な前駆体として機能することが明らかになりました。特に、抗真菌剤開発の分野でその有用性が確認されており、分子構造中のフッ素原子が生体活性に重要な役割を果たしていることが示唆されています。

合成方法に関する最新の進展としては、より効率的で環境に優しい触媒系の開発が報告されています。ある研究グループは、182192-95-6を出発物質として用い、遷移金属触媒による選択的還元反応を経て(2,4-difluorophenyl)(phenyl)methanolを高収率で得ることに成功しました。この方法は従来の合成ルートに比べ、副生成物が少なく、原子効率が高いという利点があります。

構造活性相関研究の分野では、(2,4-difluorophenyl)(phenyl)methanolの立体化学的特性が生体分子との相互作用に及ぼす影響について詳細な分析が行われています。X線結晶構造解析と計算化学的手法を組み合わせた研究により、この化合物��最適な立体配座が明らかになり、より効果的な医薬品デザインへの応用が期待されています。

安全性評価に関する最新データでは、182192-95-6およびその誘導体について、in vitroおよびin vivoレベルでの毒性プロファイルが体系的に調査されています。これらの結果は、今後の臨床応用に向けた重要な基礎データとして活用される予定です。

産業応用の観点からは、この化合物を利用した新規創薬プラットフォームの開発が複数の製薬企業で進められています。特に、標的型薬物送達システム(DDS)における活用可能性が注目されており、2024年度中にパイロットスケールでの生産開始が予定されています。

今後の研究展望としては、(1)182192-95-6をコア構造とする新規ライブラリの構築、(2)(2,4-difluorophenyl)(phenyl)methanolの生体内動態に関する詳細なメカニズム解明、(3)大規模合成プロセスの最適化、などが主要な課題として挙げられます。これらの研究が進展することで、より安全で効果的な医薬品開発への貢献が期待されます。

182192-95-6 ((2,4-difluorophenyl)(phenyl)methanol) 関連製品

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)